(R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde
Overview
Description
®-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarboxaldehyde is a chiral organic compound that belongs to the binaphthalene family. This compound is characterized by its two naphthalene rings connected at the 1,1’ positions, with hydroxyl groups at the 2,2’ positions and aldehyde groups at the 3,3’ positions. The compound’s chirality and unique structure make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarboxaldehyde typically involves the following steps:
Starting Material: The synthesis begins with ®-1,1’-binaphthol, which is commercially available or can be synthesized from naphthalene derivatives.
Oxidation: The hydroxyl groups at the 2,2’ positions are oxidized to form the corresponding aldehyde groups. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired ®-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarboxaldehyde in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly oxidizing agents and solvents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Ethers or esters, depending on the substituent introduced.
Scientific Research Applications
®-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarboxaldehyde has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules. It serves as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs with specific biological activities.
Industry: Utilized in the production of chiral materials and as a precursor in the synthesis of advanced materials with unique optical properties.
Mechanism of Action
The mechanism by which ®-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarboxaldehyde exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s chirality allows it to bind selectively to chiral centers in biological molecules, influencing their activity and function. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions, stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
®-1,1’-Binaphthol: A precursor to ®-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarboxaldehyde, used in asymmetric catalysis.
®-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate: Another chiral binaphthalene derivative used as a ligand in asymmetric synthesis.
®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: A chiral ligand used in transition metal-catalyzed asymmetric reactions.
Uniqueness
®-2,2’-Dihydroxy-[1,1’-binaphthalene]-3,3’-dicarboxaldehyde is unique due to the presence of both hydroxyl and aldehyde groups, which provide versatility in chemical reactions and applications. Its ability to participate in various oxidation, reduction, and substitution reactions makes it a valuable compound in synthetic chemistry and research.
Properties
IUPAC Name |
4-(3-formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-11-15-9-13-5-1-3-7-17(13)19(21(15)25)20-18-8-4-2-6-14(18)10-16(12-24)22(20)26/h1-12,25-26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENRDANQMQOFEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C=O)O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.